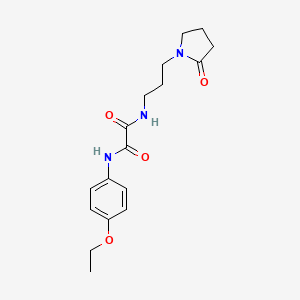

N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Description

N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a bisubstituted oxalamide derivative characterized by two distinct pharmacophores: a 4-ethoxyphenyl group and a 3-(2-oxopyrrolidin-1-yl)propyl moiety. Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and structural rigidity.

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-2-24-14-8-6-13(7-9-14)19-17(23)16(22)18-10-4-12-20-11-3-5-15(20)21/h6-9H,2-5,10-12H2,1H3,(H,18,22)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTGRVCIXBLTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:

Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

Formation of the Pyrrolidinylpropyl Intermediate: The pyrrolidinylpropyl group can be synthesized by reacting 2-pyrrolidone with 3-bromopropylamine in the presence of a base.

Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the pyrrolidinylpropyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the oxamide bond.

Industrial Production Methods

Industrial production of N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Substituent Analysis

The compound’s structural uniqueness lies in its combination of a 4-ethoxyphenyl group and a pyrrolidinone-containing alkyl chain. Below is a comparison with analogous oxalamides:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxyphenyl group in the target compound contrasts with the electron-withdrawing 4-chlorophenyl group in compound 81 . Ethoxy may reduce oxidative metabolism compared to chloro substituents.

- Rigidity vs. Flexibility: The pyrrolidinone ring in the target compound imposes conformational constraints absent in compounds with simple alkyl chains (e.g., 3) .

Physicochemical Properties

- LogP : The 4-ethoxyphenyl group likely increases lipophilicity (LogP ~3.5) compared to adamantyl derivatives (LogP >4) .

- Solubility: The pyrrolidinone ring may enhance aqueous solubility via hydrogen bonding, contrasting with adamantyl or benzyloxy groups, which reduce solubility .

- Melting Point : Expected to exceed 200°C, consistent with crystalline oxalamides (e.g., compound 10 , mp >210°C) .

Biological Activity

N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H28N3O3

- Molecular Weight : 378.48 g/mol

- CAS Number : 1798515-32-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and signaling.

Target Enzymes and Pathways

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxalamide compounds, including this one, possess antimicrobial properties. They are being investigated for their potential to inhibit bacterial growth, particularly against resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Antibacterial Activity

A study conducted on related oxalamide derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. The mechanism was linked to the inhibition of bacterial cell wall synthesis .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induces apoptosis and inhibits cell proliferation with an IC50 value in the micromolar range (10–20 µM). Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death.

Data Table: Biological Activity Overview

| Biological Activity | Target Organism/Cell Type | Activity Type | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | E. coli | Inhibition | MIC = 0.5 - 4 µg/mL |

| Antibacterial | S. aureus | Inhibition | MIC = 0.5 - 4 µg/mL |

| Anticancer | MCF-7 (breast cancer cells) | Apoptosis | IC50 = 10–20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.